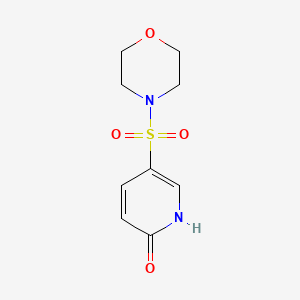

5-morpholin-4-ylsulfonyl-1H-pyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-morpholin-4-ylsulfonyl-1H-pyridin-2-one, also known as MS-PPOH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain.

Scientific Research Applications

5-morpholin-4-ylsulfonyl-1H-pyridin-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one is in the study of COX-2 inhibition. 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one has been shown to be a potent and selective inhibitor of COX-2, making it a valuable tool for studying the role of COX-2 in various physiological and pathological processes.

Mechanism of Action

Target of Action

The primary target of 5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one is the heme-enzyme soluble guanylyl cyclase (sGC) . This enzyme is an ubiquitous NO receptor, which mediates NO downstream signaling by the generation of cGMP .

Mode of Action

This compound acts as an agonist to sGC . It activates different sGC preparations in a concentration-dependent and quickly reversible fashion . The activation of sGC by this compound is additive to activation by NO donors . Interestingly, instead of being inhibited, the activation is potentiated by the heme-iron oxidants .

Biochemical Pathways

The activation of sGC leads to the generation of cGMP, which is a key player in several biochemical pathways . For instance, it induces vasorelaxation of isolated endothelium-denuded rat aorta, porcine coronary arteries, and human corpus cavernosum . It also elicits phosphorylation of the cGMP kinase substrate vasodilator-stimulated phosphoprotein at Ser239 .

Result of Action

The activation of sGC and the subsequent generation of cGMP lead to various molecular and cellular effects. For instance, it can decrease arterial blood pressure in anesthetized pigs . It also increases cGMP levels in cultured rat aortic smooth muscle cells .

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one in lab experiments is its potency and selectivity for COX-2 inhibition. This makes it a valuable tool for studying the role of COX-2 in various physiological and pathological processes. However, one of the limitations of using 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the research on 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one. One potential direction is the development of 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one analogs with improved potency and selectivity for COX-2 inhibition. Additionally, the potential applications of 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one in cancer treatment and other diseases require further investigation. Finally, the development of new methods for the synthesis of 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one and its analogs could lead to more efficient and cost-effective production of these compounds.

Conclusion

In conclusion, 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potency and selectivity for COX-2 inhibition make it a valuable tool for studying the role of COX-2 in various physiological and pathological processes. Further research on 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one and its analogs could lead to new treatments for various diseases and improved understanding of COX-2 inhibition.

Synthesis Methods

The synthesis of 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one involves the reaction of 2-pyridone with morpholine and sulfonyl chloride. The resulting product is then purified through column chromatography to obtain the final compound. This method has been reported to yield 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one with high purity and in good yields.

properties

IUPAC Name |

5-morpholin-4-ylsulfonyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-9-2-1-8(7-10-9)16(13,14)11-3-5-15-6-4-11/h1-2,7H,3-6H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYFTPWBJWSADL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-morpholin-4-ylsulfonyl-1H-pyridin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2948320.png)

![Methyl 4-[[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2948336.png)

![3-ethyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948337.png)